5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) is an organic compound characterized by the presence of a chlorophenyl group, an azanediyl linkage, and two methylpent-3-yn-2-ol moieties. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) typically involves the reaction of 3-chloroaniline with 2-methyl-3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) involves its interaction with specific molecular targets. The compound’s azanediyl linkage and alkyne groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-[(4-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
- 5,5’-[(3-Bromophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
Uniqueness
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The position of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with substitutions at other positions.
Properties
CAS No. |
88596-42-3 |
---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-(3-chloro-N-(4-hydroxy-4-methylpent-2-ynyl)anilino)-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,21)10-6-12-20(13-7-11-18(3,4)22)16-9-5-8-15(19)14-16/h5,8-9,14,21-22H,12-13H2,1-4H3 |
InChI Key |
KPJXIJAMNNFNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCN(CC#CC(C)(C)O)C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.